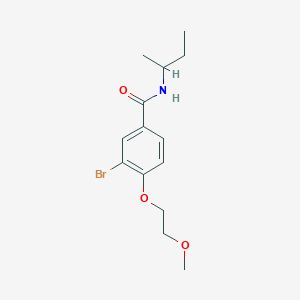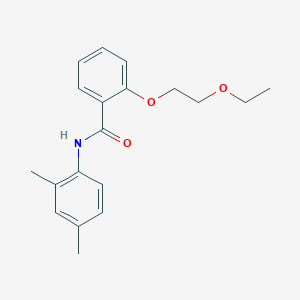
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a chemical compound that is widely used in scientific research. This compound has several important properties that make it useful for studying various biological processes.
作用機序
The mechanism of action of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is not fully understood. However, it is known to inhibit the activity of certain proteins, such as CK2 and HDAC6, by binding to their active sites. This leads to a disruption of the normal biological processes that these proteins are involved in.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological process being studied. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been shown to enhance autophagy by inhibiting the activity of HDAC6.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide in lab experiments is its specificity for certain proteins. This allows researchers to study the effects of inhibiting these proteins without affecting other biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for research on 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on other proteins and biological processes to gain a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a valuable tool compound for studying various biological processes. Its specificity for certain proteins makes it a useful tool for investigating the role of these proteins in disease and normal physiological processes. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a complex process that requires several steps. The starting material for the synthesis is 3-bromoaniline, which is reacted with sec-butylamine and 2-methoxyethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 129-131°C.
科学的研究の応用
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide has several scientific research applications. It is commonly used as a tool compound to study the role of specific proteins in various biological processes. For example, this compound has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. It has also been used to investigate the role of the protein HDAC6 in the regulation of autophagy.
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
3-bromo-N-butan-2-yl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C14H20BrNO3/c1-4-10(2)16-14(17)11-5-6-13(12(15)9-11)19-8-7-18-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,17) |
InChIキー |
QRCLGKPMAIOOIP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
正規SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
